Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate
Overview
Description
“Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate” is a chemical compound. It’s available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not documented in the sources I found .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C13H16N2O3S2 and it has a molecular weight of 312.41 . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization of Thiophene Derivatives
Research has focused on the synthesis and characterization of various thiophene derivatives, which are structurally related to the compound . For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate led to the synthesis of products that contributed to the understanding of the thieno[3,4-b][1,4]oxazine ring system, a structure potentially relevant to the study of methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate (Barker et al., 2001). Another study presented a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, illustrating the potential for scalable synthesis of related compounds (Kogami & Watanabe, 2011).
Chemical Reactions and Applications
The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds have been studied, leading to the synthesis of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This research indicates the potential for the creation of novel compounds with significant applications in medicinal chemistry and materials science (Ryndina et al., 2002).
Application in Dye Synthesis and Fabric Dyeing
A study on the complexation of disperse dyes derived from thiophene with various metals demonstrated their application properties on polyester and nylon fabrics. This research suggests the potential utility of related thiophene derivatives in the development of new dyes with excellent fastness properties (Abolude et al., 2021).
Anticancer Activity of Schiff Bases
Research into Schiff bases containing thiophene units has revealed their anticancer activity, providing insights into the potential therapeutic applications of structurally similar compounds. This suggests a possible research direction for exploring the anticancer potential of this compound and its derivatives (Uddin et al., 2020).
properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-isothiocyanato-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-5-15(6-2)12(16)10-8(3)9(13(17)18-4)11(20-10)14-7-19/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCFQBZCBUCGBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)N=C=S)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130979 | |
Record name | Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956576-58-2 | |
Record name | Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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